ethyl 5-fluoro-1H-pyrazole-3-carboxylate

Descripción

Chemical Classification and Significance

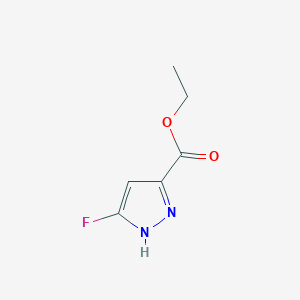

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate (C₆H₇FN₂O₂, molecular weight: 158.13 g/mol) is a fluorinated pyrazole derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structure features a fluorine atom at the 5-position and an ethyl carboxylate group at the 3-position. Classified under heterocyclic compounds, it belongs to the pyrazole family, which is renowned for its pharmacological and agrochemical applications.

The compound’s significance lies in its dual functional groups:

- The fluorine atom enhances metabolic stability and lipophilicity, improving bioavailability.

- The ethyl carboxylate group provides a reactive site for further chemical modifications, enabling its use as a synthetic intermediate.

This structural duality positions it as a versatile scaffold in drug discovery, particularly for developing anti-inflammatory, antimicrobial, and enzyme-targeting agents.

Historical Context in Heterocyclic Chemistry

Pyrazoles were first synthesized in 1883 by Ludwig Knorr via the condensation of acetylacetone with hydrazine. The introduction of fluorine into pyrazole systems emerged later, driven by the need to enhance biological activity and physicochemical properties. This compound represents a modern iteration of these efforts, combining classical heterocyclic chemistry with fluorination strategies.

Key milestones in its development include:

- 1990s : Advances in fluorination techniques enabled precise substitution at the 5-position of pyrazoles.

- 2010s : Optimization of esterification and cyclocondensation methods improved synthetic yields (>60%).

- 2020s : Applications expanded into positron emission tomography (PET) tracer synthesis, leveraging fluorine-18 isotopes.

Position Within Fluorinated Pyrazole Research

Fluorinated pyrazoles constitute ~30% of all pyrazole-based pharmaceuticals, with this compound serving as a critical intermediate. Its role is highlighted in three domains:

The compound’s fluorine atom enables unique electronic effects, such as increased dipole moments (Δμ = 1.3–1.5 D) and enhanced hydrogen-bonding capacity, which are exploited in crystal engineering.

Scientific Relevance and Research Justification

Recent studies emphasize this compound’s utility in:

- Drug Discovery : As a precursor for A₂A adenosine receptor antagonists used in Parkinson’s disease research.

- Material Science : In fluorinated poly(pyrazole) ligands with tunable dielectric constants (ε = 2.9–3.5).

- Synthetic Methodology : Enabling one-pot, three-component reactions for regioselective pyrazole synthesis.

Ongoing research priorities include:

- Developing scalable synthetic routes (e.g., microwave-assisted synthesis).

- Exploring its role in carbon-11 and fluorine-18 radiolabeling for PET imaging.

This compound’s multifunctionality underscores its importance in advancing both therapeutic and material innovations.

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 5-fluoro-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJGOMGQMVHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213741 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416371-96-4 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416371-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-fluoro-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a fluorine atom at the 5-position and an ethyl ester group at the 3-position. The presence of the fluorine atom significantly influences its chemical reactivity and biological activity, enhancing its ability to interact with biological targets.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, a series of novel derivatives were synthesized and evaluated using the carrageenan-induced paw edema model in rats. The results indicated that certain derivatives showed notable anti-inflammatory activity compared to control groups, suggesting that modifications to the pyrazole scaffold can enhance efficacy .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Edema Inhibition (%) | Control Group (%) |

|---|---|---|

| 2f | 62 | 10 |

| 2e | 58 | 10 |

2. Anticancer Activity

The anticancer potential of this compound has been explored extensively. Pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. For example, compounds containing the pyrazole scaffold have demonstrated antiproliferative activity both in vitro and in vivo, indicating their potential as anticancer agents .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of several pyrazole derivatives, it was found that compounds with specific substitutions on the pyrazole ring exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism of action is believed to involve apoptosis induction through caspase activation pathways .

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 12.5 |

| Compound B | HepG2 | 15.0 |

| Compound C | A549 (Lung) | 10.0 |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that certain derivatives possess significant activity against various bacterial strains, making them potential candidates for antibiotic development .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The fluorine atom enhances hydrogen bonding capabilities, facilitating interactions with enzymes and receptors involved in inflammatory and cancer pathways.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 5-fluoro-1H-pyrazole-3-carboxylate exhibits promising biological activities, making it a candidate for drug development. Its structural characteristics allow it to interact with various biological targets, leading to the discovery of novel therapeutic agents.

Antimicrobial Activity

Studies have indicated that derivatives of pyrazole compounds, including this compound, demonstrate antimicrobial properties. For instance, research has shown that modifications to the pyrazole ring can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Central Nervous System Disorders

This compound has been implicated in research targeting central nervous system disorders. Its potential as a phosphodiesterase inhibitor suggests it could enhance cognitive function and memory, making it a candidate for treating conditions such as Alzheimer's disease .

Agricultural Applications

The compound's chemical properties also lend themselves to agricultural applications, particularly in the development of herbicides and fungicides.

Herbicide Development

Research indicates that pyrazole derivatives can serve as effective herbicides due to their ability to inhibit specific enzymatic pathways in plants. This compound shows promise in this area by selectively targeting weed species while minimizing damage to crops .

Fungicidal Properties

The compound's efficacy against fungal pathogens has been documented, suggesting its potential use as a fungicide in agricultural settings. Field trials have demonstrated its effectiveness in controlling diseases caused by fungi such as Fusarium and Botrytis spp. .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science.

Polymer Chemistry

The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation and increase overall durability .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be employed in formulating coatings and adhesives that require strong bonding capabilities and resistance to environmental factors .

Data Summary Table

Comparación Con Compuestos Similares

Key Observations:

Substituent Position and Type :

- The position of fluorine (e.g., on the pyrazole ring vs. aromatic substituents) significantly influences electronic properties and bioactivity. For example, fluorine at position 5 (target compound) vs. 4-fluorophenyl in alters steric and electronic interactions .

- Trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability, as seen in CAS 1001519-11-4 .

Amino-substituted derivatives (e.g., CAS 256504-39-9) offer sites for further chemical modification .

Physical Properties :

- Molecular weight and solubility vary with substituents. Phenyl- or benzyl-substituted derivatives (e.g., CAS 1326810-54-1) exhibit higher molecular weights (>250 g/mol) and lower aqueous solubility compared to the simpler target compound .

Synthesis and Characterization :

- Crystallography tools like SHELX , Mercury , and SIR97 are critical for structural elucidation. For instance, used single-crystal X-ray diffraction to confirm the title compound’s geometry .

Research and Industrial Relevance

- Pharmaceuticals : Fluorinated pyrazoles are explored as kinase inhibitors or antimicrobial agents. The target compound’s fluorine atom may enhance binding affinity via halogen bonding .

- Agrochemicals : Derivatives with trifluoromethyl groups (e.g., CAS 1001519-11-4) are potent in pesticide formulations due to their stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-fluoro-1H-pyrazole-3-carboxylate, and how can reaction efficiency be validated?

- Methodology : Optimize condensation reactions using ethyl 3-ethoxyacrylate and hydrazine derivatives in polar aprotic solvents (e.g., DMF or N,N-dimethylacetamide) under reflux conditions. Introduce fluorine via electrophilic fluorination or via pre-fluorinated precursors. Validate purity using HPLC (>98%) and characterize intermediates via H/C NMR .

- Data Validation : Cross-check melting points (e.g., 120–125°C) and mass spectrometry (expected [M+H] at m/z 199.1) against computational predictions (e.g., Gaussian 16) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Primary Techniques : Use H NMR (pyrazole proton at δ 6.8–7.2 ppm), F NMR (δ -110 to -120 ppm), and FT-IR (C=O stretch at 1715–1730 cm). Confirm regiochemistry via NOESY or COSY for proton coupling .

- Contradiction Resolution : Discrepancies in H NMR splitting patterns may arise from rotational isomerism; employ variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G*) to resolve .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

- Protocol : Grow single crystals via slow evaporation in ethyl acetate/hexane. Collect data using Mo-Kα radiation (λ = 0.71073 Å) and refine via SHELXL (R1 < 0.05). Analyze hydrogen bonding (e.g., C–H···O/F interactions) and π-stacking using Mercury .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Approach : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or carbonic anhydrase) to predict binding affinities. Use QSAR models to correlate substituent effects (e.g., fluorine’s electronegativity) with activity .

- Validation : Compare computed Gibbs free energies (ΔG) with experimental IC values from enzyme inhibition assays .

Q. What strategies optimize regioselectivity in pyrazole ring formation during synthesis?

- Key Parameters : Adjust solvent polarity (e.g., THF vs. DMSO) and temperature (0–80°C) to favor 1,3-dipolar cycloaddition. Use directing groups (e.g., ester at C3) to control fluorine positioning .

- Case Study : Higher yields (75–85%) achieved using KCO in DMF at 60°C vs. 50–60% in THF .

Q. How are contradictions in thermal stability data addressed during DSC/TGA analysis?

- Resolution : Decomposition onset temperatures (T ~200°C) may vary due to polymorphs. Perform PXRD to identify crystalline phases and rerun DSC under inert atmosphere (N) to suppress oxidative degradation .

Q. What methodologies mitigate solubility challenges in biological assays?

- Solutions : Use co-solvents (DMSO:PBS ≤ 1:9) or formulate as nanoparticles (50–100 nm via solvent-antisolvent precipitation). Confirm stability via dynamic light scattering (DLS) .

Q. How do electron-withdrawing groups (e.g., fluorine) influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : Fluorine at C5 enhances electrophilicity at C4, facilitating Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Monitor reaction progress via LC-MS to detect intermediates .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.